Cas no 1207004-01-0 (1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole)

1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-2-benzylsulfanyl-5-(3,4-dichlorophenyl)imidazole
- 1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole
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- Inchi: 1S/C23H18Cl2N2S/c24-20-12-11-19(13-21(20)25)22-14-26-23(28-16-18-9-5-2-6-10-18)27(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2
- InChI Key: AUYSMDPKBBOKIE-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=CC=C2)N(CC2=CC=CC=C2)C(C2=CC=C(Cl)C(Cl)=C2)=CN=1
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-2566-25mg |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 25mg |
$109.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-3mg |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-20mg |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 20mg |
$99.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-1mg |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-2mg |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-10mg |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 10mg |
$79.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-5mg |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 5mg |
$69.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-2μmol |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-10μmol |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
Life Chemicals | F2964-2566-5μmol |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole |
1207004-01-0 | 90%+ | 5μl |
$63.0 | 2023-04-29 |
1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole
1-Benzy-2-(Benzylsulfanyl)-5-(3,4-Dichlorophenyl)-1H-Imidazole
The compound 1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole (CAS No. 1207004-01-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazoles, which are five-membered heterocycles containing two nitrogen atoms. The structure of this compound is characterized by the presence of a benzyl group, a benzylsulfanyl group, and a 3,4-dichlorophenyl group attached to the imidazole ring. These substituents contribute to the unique chemical properties and reactivity of the molecule.
The synthesis of 1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole involves multiple steps, including nucleophilic substitution, coupling reactions, and cyclization processes. The benzyl group at position 1 and the benzylsulfanyl group at position 2 play crucial roles in stabilizing the molecule through resonance and inductive effects. The 3,4-dichlorophenyl group at position 5 introduces electron-withdrawing effects, which can influence the reactivity of the imidazole ring in various chemical reactions.
Recent studies have highlighted the potential of this compound in drug discovery and development. The imidazole core is known for its ability to act as a scaffold for various bioactive molecules. The presence of the benzylsulfanyl group enhances the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological applications. Researchers have explored its potential as an anti-inflammatory agent, antioxidant, and anticancer drug.
In addition to its pharmaceutical applications, 1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in the development of new semiconductors or light-emitting materials. The sulfur atom in the benzylsulfanyl group contributes to the molecule's ability to form stable charge transfer complexes, which are essential for electronic applications.
The CAS No. 1207004-01-0 refers to this specific compound in chemical databases worldwide. This identifier ensures that researchers can easily reference and retrieve information about this compound for further studies. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry, providing detailed insights into its molecular geometry and stability.
One of the most recent advancements in understanding this compound involves its role in catalytic processes. Scientists have discovered that 1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole can act as a ligand in transition metal-catalyzed reactions, enhancing their efficiency and selectivity. This property opens up new avenues for its use in industrial catalysis and green chemistry.
In conclusion, 1-benzyl-2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole (CAS No. 1207004-01-0) is a versatile compound with a wide range of potential applications across different fields. Its unique structure and functional groups make it an interesting subject for both fundamental research and applied studies. As ongoing research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing modern science and technology.
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